molecular formula C14H10ClFO2 B1323933 4-Chloro-3-fluoro-2'-methoxybenzophenone CAS No. 750633-56-8

4-Chloro-3-fluoro-2'-methoxybenzophenone

Cat. No. B1323933
M. Wt: 264.68 g/mol
InChI Key: UFYGWHHMAWVATK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is also known by its IUPAC name, (4-chloro-3-fluorophenyl)(2-methoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-2’-methoxybenzophenone consists of a benzophenone core with a chlorine atom substituted at the 4-position, a fluorine atom at the 3-position, and a methoxy group at the 2’-position . The InChI code for this compound is 1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 .

Scientific Research Applications

Analytical Method Development

Tarazona et al. (2013) developed an analytical method for the determination of benzophenone-3 and its metabolites in human serum. This method utilized dispersive liquid-liquid microextraction (DLLME) and liquid chromatography tandem mass spectrometry (LC-MS/MS), highlighting the importance of 4-Chloro-3-fluoro-2'-methoxybenzophenone in analytical chemistry and its potential use in biological sample analysis (Tarazona, Chisvert, & Salvador, 2013).

Synthesis and Characterization Studies

Shukla et al. (2014) conducted a study on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, which included derivatives of 4-Chloro-3-fluoro-2'-methoxybenzophenone. This research underscores the role of this compound in developing new molecules with potential biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Environmental Analysis

Negreira et al. (2009) investigated the determination of hydroxylated benzophenone UV absorbers in environmental water samples. Their work involved concentrating compounds like 4-Chloro-3-fluoro-2'-methoxybenzophenone using solid-phase extraction (SPE) and determining them through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This indicates the compound's relevance in environmental monitoring and pollution studies (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Polymer Science and Materials Engineering

In the field of polymer science, Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer, derived from a compound similar to 4-Chloro-3-fluoro-2'-methoxybenzophenone, for use in high-performance polymers. Their research contributes to the development of materials with excellent thermal properties and potential applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, the synthesis and transformation of various derivatives of 4-Chloro-3-fluoro-2'-methoxybenzophenone can lead to the development of new compounds with potential antibacterial or insecticidal activity. This is exemplified by the work of Holla et al. (2003), who synthesized fluorine-containing thiadiazolotriazinones, showcasing the compound's utility in creating new bioactive molecules (Holla, Bhat, Shetty, 2003).

Future Directions

The future directions for research and applications of 4-Chloro-3-fluoro-2’-methoxybenzophenone are not specified in the available resources. Its potential uses would depend on its physical and chemical properties, biological activities, and the results of future studies .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGWHHMAWVATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641465
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-2'-methoxybenzophenone

CAS RN

750633-56-8
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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